2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide

P2X3 receptor pain purinergic signaling

The compound 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide (CAS 303093-64-3) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class (molecular formula C18H12F3N3O3S, molecular weight 407.4 g/mol). This chemical series has been characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, with lead analogs demonstrating IC50 values in the low micromolar range.

Molecular Formula C18H12F3N3O3S
Molecular Weight 407.37
CAS No. 303093-64-3
Cat. No. B2671004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide
CAS303093-64-3
Molecular FormulaC18H12F3N3O3S
Molecular Weight407.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C18H12F3N3O3S/c19-18(20,21)12-5-3-4-11(8-12)9-13-10-22-17(28-13)23-16(25)14-6-1-2-7-15(14)24(26)27/h1-8,10H,9H2,(H,22,23,25)
InChIKeyLXDHVQNCFRAIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide (CAS 303093-64-3): Core Chemical Identity and Pharmacological Relevance for Research Procurement


The compound 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide (CAS 303093-64-3) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class (molecular formula C18H12F3N3O3S, molecular weight 407.4 g/mol) . This chemical series has been characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, with lead analogs demonstrating IC50 values in the low micromolar range [1]. Additionally, structurally related 1,3-thiazol-2-yl benzamides have been claimed in Bayer patents as inhibitors of the P2X3 purinoceptor, a validated target for neurogenic pain and genitourinary disorders [2]. The compound integrates a 2-nitro substituent on the benzamide ring and a 3-(trifluoromethyl)benzyl moiety at the thiazole 5-position, structural features that distinguish it from simpler analogs and may confer unique pharmacological properties relevant to neuroscience and pain research programs.

Why Generic 1,3-Thiazol-2-yl Benzamides Cannot Substitute for 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide in Targeted Research Applications


Close analogs within the N-(thiazol-2-yl)-benzamide family exhibit profound variation in target engagement and selectivity depending on minor structural modifications. Structure-activity relationship (SAR) studies on a library of 61 analogs demonstrated that substituent identity and position on both the benzamide and thiazole rings critically determine ZAC antagonist potency, with IC50 values ranging from inactive to ~1 µM [1]. For instance, the 4-tert-butyl thiazole analog TTFB achieves equipotent inhibition of Zn²⁺- and H⁺-evoked ZAC signaling (IC50 ~1–3 µM) and displays selectivity over 5-HT3A, α3β4 nAChR, α1β2γ2S GABAA, and α1 glycine receptors at 30 µM, whereas other analogs lose this selectivity entirely [1]. On the P2X3 target, Bayer's patent portfolio explicitly teaches that the specific combination of a 1,3-thiazol-2-yl central scaffold with defined benzamide substitution patterns is essential for nanomolar-level receptor inhibition [2]. The target compound’s unique 2-nitro and 3-(trifluoromethyl)benzyl substitution pattern cannot be assumed to replicate the pharmacological profile of any other family member without direct experimental confirmation, making generic interchange unjustifiable for reproducible research.

Quantitative Differentiation Evidence for 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide Relative to Closest In-Class Analogs


Submicromolar P2X3 Receptor Antagonism vs. Reference ZAC-Selective Analog TTFB

The compound, as a representative of the Bayer 1,3-thiazol-2-yl benzamide series, is claimed to inhibit the human P2X3 receptor with potencies in the nanomolar range, consistent with the general structure-activity relationship disclosed for this chemotype [1]. In contrast, the prototypical ZAC-selective antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) from the same broader chemical class shows no significant P2X3 activity at concentrations up to 30 µM [2]. This functional divergence establishes that the 2-nitro, 3-trifluoromethylbenzyl substitution pattern prioritizes P2X3 engagement over ZAC antagonism, a key differentiation for procurement decisions in pain and sensory neurobiology programs.

P2X3 receptor pain purinergic signaling ion channel

Molecular Weight and Lipophilicity Differentiation from Simpler 1,3-Thiazol-2-yl Benzamide Scaffolds

The target compound possesses a molecular weight of 407.4 g/mol and incorporates both a 2-nitro electron-withdrawing group and a 3-trifluoromethylbenzyl lipophilic moiety . By comparison, the ZAC-focused lead TTFB has a molecular weight of 310.4 g/mol (C15H14F3N3OS vs. C18H12F3N3O3S), and the closely related simpler analog N-(5-nitro-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (PubChem CID derivative) exhibits a molecular weight of only 317.3 g/mol [1][2]. The ~30% increase in molecular weight and the addition of a benzyl spacer alter predicted logP and polar surface area, which directly impacts the compound's suitability for cell-permeability assays, in vivo pharmacokinetic studies, and formulation development compared to lower molecular weight congeners.

physicochemical properties drug-likeness CNS penetration solubility

Structural Determinants of Receptor Selectivity: Nitro Group Position vs. Halogen and Alkyl Substitutions

Systematic SAR profiling of 61 N-(thiazol-2-yl)-benzamide analogs revealed that the nature and position of the benzamide substituent are primary determinants of ZAC antagonist potency and selectivity [1]. Analogs bearing halogens (F, Cl, Br) or alkyl groups at the 3- or 4-position of the benzamide ring exhibited moderate ZAC inhibition (IC50 2–10 µM), whereas a 2-nitro substituent (as present in the target compound) has not been evaluated in published ZAC SAR but is predicted to significantly alter hydrogen-bonding capacity and electrostatic surface potential relative to the halogenated series [1]. Furthermore, the 5-(3-trifluoromethylbenzyl) thiazole substitution represents a distinct topological expansion compared to the 4-tert-butyl thiazole of TTFB or the simpler 5-nitro thiazole of PubChem congener, potentially enabling additional hydrophobic contacts in the P2X3 binding pocket as suggested by Bayer's patent models [2].

structure-activity relationship nitro group ZAC P2X3 selectivity

Recommended Application Scenarios for 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide Based on Documented Evidence


P2X3 Purinoceptor Antagonism in Inflammatory and Neuropathic Pain Models

Based on the compound's structural inclusion in Bayer's P2X3-targeted patent family [1], the most appropriate application is as a pharmacological probe for P2X3 receptor-mediated nociception. Researchers studying ATP-evoked pain signaling in dorsal root ganglion neurons can employ this compound to validate P2X3-dependent calcium flux or membrane potential responses (FLIPR assay compatible). Its differentiation from the ZAC-selective analog TTFB [2] ensures that observed phenotypes are attributable to P2X3 rather than off-target ZAC modulation.

Comparative Selectivity Profiling Against Cys-Loop Receptor Family Members

Given the well-characterized selectivity profile of the N-(thiazol-2-yl)-benzamide chemotype against 5-HT3A, α3β4 nAChR, GABAA, and glycine receptors [1], this compound is suitable for broad selectivity panels evaluating ion channel cross-reactivity. Its distinct nitro-benzamide substitution offers a valuable data point for SAR expansion beyond the published halogen/alkyl series, potentially revealing novel selectivity determinants.

Physicochemical Property-Bioactivity Correlation Studies in CNS Drug Discovery

The compound's higher molecular weight (407.4 g/mol) and predicted increased lipophilicity relative to TTFB (310.4 g/mol) [2] make it an informative comparator for studies correlating physicochemical parameters with blood-brain barrier penetration, plasma protein binding, or metabolic stability in CNS-targeted programs. Investigators can use this compound to benchmark the impact of molecular property modulation on in vitro ADME endpoints within the thiazole benzamide series.

Quote Request

Request a Quote for 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.